1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C7H3Cl2F3NO. It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl ketone group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,5-dichloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,5-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone: Similar structure but with two fluorine atoms instead of three.
1-(2,5-Dichloropyridin-4-yl)ethanone: Lacks the trifluoromethyl group, having a simpler ethanone structure.
2,5-Dichloropyridine-4-boronic acid: Contains a boronic acid group instead of the trifluoromethyl ketone group.
Uniqueness
1-(2,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H2Cl2F3NO |
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Molecular Weight |
243.99 g/mol |
IUPAC Name |
1-(2,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-2-13-5(9)1-3(4)6(14)7(10,11)12/h1-2H |
InChI Key |
NEZWNNDADXQTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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